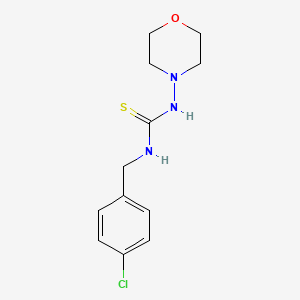

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea exerts its inhibitory effect on the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK proteins, thereby preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to selectively inhibit JAK2 and JAK3, but not JAK1 or TYK2.

Biochemical and Physiological Effects

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In addition, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its high potency, selectivity, and specificity for JAK/STAT inhibition. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and cellular assays. However, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N'-4-morpholinylthiourea, including the development of more potent and selective JAK/STAT inhibitors, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases. In addition, the use of N-(4-chlorobenzyl)-N'-4-morpholinylthiourea in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the development of novel drug delivery systems for N-(4-chlorobenzyl)-N'-4-morpholinylthiourea may improve its bioavailability and pharmacokinetics, and enhance its therapeutic potential.

Synthesis Methods

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea can be synthesized by reacting 4-chlorobenzylamine with morpholine and thiourea in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. The purity and yield of N-(4-chlorobenzyl)-N'-4-morpholinylthiourea can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been extensively used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of JAK and STAT proteins, which are involved in the downstream signaling of cytokines and growth factors. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has also been used to study the effects of JAK/STAT inhibition on cell proliferation, apoptosis, and differentiation.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-morpholin-4-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3OS/c13-11-3-1-10(2-4-11)9-14-12(18)15-16-5-7-17-8-6-16/h1-4H,5-9H2,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSJRRTXYVQWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chlorobenzyl)-N'-4-morpholinylthiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)